molecular formula C12H18N2O2 B12620111 N-Hydroxy-N~2~-(4-phenylbutyl)glycinamide CAS No. 919996-33-1

N-Hydroxy-N~2~-(4-phenylbutyl)glycinamide

Cat. No.: B12620111
CAS No.: 919996-33-1
M. Wt: 222.28 g/mol
InChI Key: CVPQZVCFIQWNEZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N~2~-(4-phenylbutyl)glycinamide typically involves the reaction of glycinamide with 4-phenylbutylamine in the presence of a suitable oxidizing agent to introduce the hydroxy group. The reaction conditions often include:

    Solvent: Common solvents used include methanol or ethanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N~2~-(4-phenylbutyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxy group, forming N2-(4-phenylbutyl)glycinamide.

    Substitution: The phenylbutyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~).

    Reducing Agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).

    Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl~2~), bromine (Br~2~).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of N2-(4-phenylbutyl)glycinamide.

    Substitution: Formation of various substituted glycinamides.

Scientific Research Applications

N-Hydroxy-N~2~-(4-phenylbutyl)glycinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Hydroxy-N~2~-(4-phenylbutyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group may form hydrogen bonds with target molecules, while the phenylbutyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-N~2~-(2-hydroxyethyl)glycinamide
  • N-Hydroxy-N~2~-(4-butylphenyl)glycinamide
  • N-Hydroxy-N~2~-(2-phenylethyl)glycinamide

Uniqueness

N-Hydroxy-N~2~-(4-phenylbutyl)glycinamide is unique due to the presence of the phenylbutyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other glycinamides and contributes to its specific applications and effects.

Biological Activity

N-Hydroxy-N~2~-(4-phenylbutyl)glycinamide (CAS Number: 39104-05-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C12_{12}H18_{18}N2_2O2_2
  • Molecular Weight : 218.29 g/mol

This compound features a hydroxyl group attached to the nitrogen atom, which is significant for its biological interactions.

The biological activity of this compound appears to be multifaceted, involving various mechanisms:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of similar structures exhibit broad-spectrum antimicrobial properties. For instance, certain N-hydroxy derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values reported range from 1.95 to 500 µg/ml against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Inhibition of Enzymatic Activity : Some studies suggest that compounds similar to this compound may act as inhibitors of copper-containing amine oxidases, which are implicated in several pathological conditions such as inflammation and cancer .
  • Potential Neuroprotective Effects : There is emerging evidence indicating that compounds in this class could have neuroprotective properties, potentially beneficial in the treatment of neurodegenerative diseases .

Case Studies

  • Antimicrobial Evaluation :
    • A study synthesized several derivatives including this compound and evaluated their antimicrobial efficacy. The results indicated that these compounds exhibited significant activity against drug-resistant strains of bacteria, suggesting their potential as therapeutic agents in combating resistant infections .
  • Enzyme Inhibition Study :
    • Research focused on the inhibition of semicarbazide-sensitive amine oxidase (SSAO) by related compounds showed promising results, indicating that such inhibitors could be developed for therapeutic applications in inflammatory diseases and metabolic disorders .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/EnzymeMIC (µg/ml)Reference
AntibacterialStaphylococcus aureus1.95
AntibacterialEscherichia coli3.9
AntifungalCandida albicans7.8
Enzyme InhibitionSSAONot specified

Properties

CAS No.

919996-33-1

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

N-hydroxy-2-(4-phenylbutylamino)acetamide

InChI

InChI=1S/C12H18N2O2/c15-12(14-16)10-13-9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7,13,16H,4-5,8-10H2,(H,14,15)

InChI Key

CVPQZVCFIQWNEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCNCC(=O)NO

Origin of Product

United States

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